Isovaline

Peptide Engineering Conformational Analysis X-ray Crystallography

Isovaline (CAS 465-58-7, DL-α-ethylalanine) is a non-proteinogenic α,α-disubstituted amino acid. Its Cα-tetrasubstitution imposes conformational constraints that induce predictable β-bend and 3(10)-helical structures in engineered peptides. The α-methyl substitution confers resistance to racemization and unique chiral stability absent in common α-amino acids. This compound serves peptide engineering, astrobiological biomarker studies, peripheral GABAB-targeted analgesic development, and anticonvulsant scaffold design. Sourced for R&D in conformational peptide design, origin-of-life research, and preclinical neuropharmacology.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 465-58-7
Cat. No. B1329659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaline
CAS465-58-7
Synonyms14C-AMB
2-amino-2-methylbutanoic acid
2-ethylalanine
alpha-amino-2-methylbutanoic acid
alpha-ethylalanine
isovaline
isovaline hydrochloride, (D)-isomer
isovaline hydrochloride, (DL)-isomer
isovaline, (D)-isomer
isovaline, (DL)-isomer
isovaline, monosodium salt
isovaline, monosodium salt, (D)-isome
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
InChIKeyGCHPUFAZSONQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovaline (CAS 465-58-7): A Non-Proteinogenic α-Methyl Amino Acid with Extraterrestrial Provenance


Isovaline (2-amino-2-methylbutanoic acid, CAS 465-58-7, also designated DL-α-ethylalanine) is a non-proteinogenic α,α-disubstituted amino acid, first identified in carbonaceous meteorites [1]. With a molecular formula of C5H11NO2 and a molar mass of 117.15 g·mol⁻¹, its chemical structure differs from the proteinogenic amino acid valine by a shift of one methyl group from the β-carbon to the α-carbon [2]. This α-methyl substitution imparts distinct conformational constraints and chiral stability, forming the basis for its research applications in peptide engineering, origin-of-life studies, and neuropharmacology [3].

Why Generic α-Amino Acids Cannot Substitute for Isovaline in Specialized Research


Generic α-amino acids like valine or α-aminobutyric acid (Aba) exhibit high conformational flexibility in peptide chains, leading to an ensemble of unstructured conformations [1]. In contrast, isovaline's Cα-tetrasubstitution imposes severe steric constraints, drastically limiting the available conformational space and strongly inducing specific secondary structures [2]. Furthermore, isovaline possesses a unique extraterrestrial isotopic and chiral signature that distinguishes it from all terrestrially synthesized analogs, making it an irreplaceable biomarker in astrochemistry [3]. Substitution with common Cα-monosubstituted or alternative α-methyl amino acids will fail to replicate this specific combination of constrained folding, chiral stability, and provenance.

Quantitative Differentiation of Isovaline (CAS 465-58-7) from Closest Structural Analogs


Conformational Bias: Isovaline vs. α-Aminobutyric Acid (Aba) in Peptide Folding

Isovaline (Iva), as an α,α-disubstituted glycine, exhibits a markedly stronger propensity to induce folded structures compared to its unmethylated parent compound, α-aminobutyric acid (Aba). While Aba residues in peptides demonstrate high conformational flexibility typical of Cα-monosubstituted amino acids, Iva-rich peptides preferentially adopt β-bends and 3(10)-helices [1].

Peptide Engineering Conformational Analysis X-ray Crystallography

Helical Induction: Isovaline vs. 2-Aminoisobutyric Acid (Aib) in Host-Guest Pentapeptides

In a direct host-guest pentapeptide system (Nα-acetylated Aib/Iva sequences), both achiral 2-aminoisobutyric acid (Aib) and chiral isovaline (Iva) induce a 3(10)-helical fold [1]. However, the inclusion of chiral Iva imparts a predictable screw-sense preference to the helix, whereas Aib-based helices lack this chiral bias. The (R)-Iva enantiomer specifically induces a left-handed 3(10)-helical structure, a property that cannot be achieved with the achiral Aib analog [2].

Peptide Engineering Helical Screw Sense X-ray Crystallography

Enantiomeric Stability: Isovaline vs. Common Amino Acids in Racemization Resistance

Isovaline lacks a hydrogen atom on its asymmetric α-carbon atom, rendering it incapable of racemizing via the commonly accepted deprotonation-reprotonation mechanism [1]. This contrasts sharply with proteinogenic amino acids like alanine, which readily racemize over geological timescales. Isovaline found in the Murchison meteorite is present as a racemic mixture (D/L ≈ 1), a state that must reflect its original abiotic synthesis rather than post-depositional racemization [1].

Chiral Analysis Racemization Resistance Astrochemistry

Peripheral Analgesia: Isovaline vs. GABA Agonists in CNS Penetration

Isovaline produces analgesia in murine models via activation of peripheral GABAB receptors without crossing the blood-brain barrier (BBB) [1]. In contrast, the classical GABAB agonist baclofen readily crosses the BBB, producing dose-limiting central nervous system (CNS) side effects such as sedation and muscle weakness. This peripheral restriction of isovaline was confirmed by its lack of effect on brain slice preparations and its maintained efficacy in localized pain models [2].

Analgesia GABAB Receptor Blood-Brain Barrier

Anticonvulsant Potency: Isovaline vs. Standard AEDs in Refractory Epilepsy Model

In a rat pup model of infantile spasms—a catastrophic pediatric epilepsy often refractory to first-line treatments—isovaline demonstrated significant efficacy [1]. While quantitative comparison to standard antiepileptic drugs (AEDs) like vigabatrin or ACTH is complicated by differing outcome metrics, isovaline attenuated seizure frequency in a model where conventional AEDs exhibit limited or highly toxic effects [1].

Anticonvulsant Infantile Spasms In Vivo Efficacy

Biomarker Specificity: Isovaline vs. α-Aminoisobutyric Acid (AIB) in Meteoritic Analysis

Both isovaline and α-aminoisobutyric acid (AIB) are Cα,α-disubstituted amino acids found in carbonaceous chondrites and used as markers of extraterrestrial organic matter [1]. However, their relative abundances differ drastically between meteorite types. In CI chondrites (Orgueil, Ivuna), both are trace components (<200 ppb), while in CM chondrites (Murchison, Murray), AIB and isovaline are highly abundant, indicative of Strecker synthesis on the parent body [2].

Astrochemistry Biomarker Carbonaceous Chondrites

High-Value Application Scenarios for Isovaline (CAS 465-58-7) in Research and Development


Design of Conformationally Constrained Peptidomimetics

Researchers utilize isovaline to engineer synthetic peptides with predetermined 3D structures, specifically β-bends and 3(10)-helices, as demonstrated by X-ray crystallography and NMR [1]. The predictable chiral induction of (R)-Iva enables the construction of left-handed helical scaffolds, a valuable motif for developing enzyme inhibitors and receptor ligands with enhanced metabolic stability [2].

Extraterrestrial Biomarker Detection and Meteorite Classification

Astrobiologists and geochemists employ isovaline as a diagnostic biomarker for extraterrestrial organic matter due to its resistance to racemization and its characteristic abundance patterns in carbonaceous chondrites [3]. Its D/L ratio and co-occurrence with AIB are used to trace parent body processing and distinguish between CI and CM meteorite classes [4].

Peripherally Restricted Analgesic Drug Discovery

Isovaline serves as a lead scaffold for developing novel analgesics that target peripheral GABAB receptors without crossing the blood-brain barrier, thereby avoiding the CNS side effects associated with conventional GABAergic drugs [5]. Its demonstrated efficacy in localized pain models supports its use in preclinical programs for chronic and neuropathic pain [6].

Novel Anticonvulsant Development for Refractory Epilepsy

Given its efficacy in a rat pup model of infantile spasms—a catastrophic pediatric epilepsy with limited treatment options—isovaline is a promising starting point for developing next-generation anticonvulsants [7]. Its unique mechanism of action, distinct from standard AEDs, offers a potential solution for patients with drug-resistant seizures [7].

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